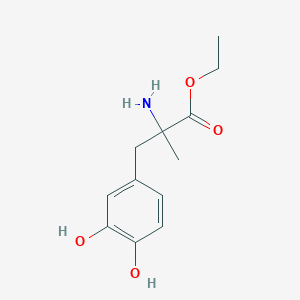

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEBYYWCXTVYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859737 | |

| Record name | Ethyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-30-8 | |

| Record name | Methyldopate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational Research Perspectives on Methyldopate and Its Chemical Analogues

Historical Trajectories in Methyldopa (B1676449) Chemical Biology Research

The story of methyldopate begins with its parent compound, methyldopa. Synthesized as an analogue of 3,4-dihydroxyphenylalanine (DOPA), (S)-α-methyldopa was developed as an inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase). inchem.orgnih.govnih.gov Its antihypertensive properties were discovered during biochemical studies in the late 1950s and it was first introduced as a therapeutic agent in 1960. drugbank.comahajournals.orgnih.govslideshare.net Initial clinical trials used a racemic mixture of the compound, but subsequent comparative studies in hypertensive patients revealed that the pharmacological effects resided entirely in the L-isomer, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, which became known as Aldomet. ahajournals.orgahajournals.org

Methyldopa itself exhibits variable and incomplete absorption from the gastrointestinal tract. researchgate.net This pharmacokinetic challenge prompted further research into derivatives that could offer more efficient absorption and bioavailability. This led to the synthesis of various ester prodrugs, including methyldopate. nih.gov Methyldopate hydrochloride is the ethyl ester of methyldopa and was designed to be more lipid-soluble, potentially enhancing its passage across biological membranes before being hydrolyzed back to the active parent compound, methyldopa, within the body. nih.govgoogle.com Research focused on synthesizing a variety of these esters with the goal of creating derivatives that would be more effectively absorbed and then readily converted to methyldopa in the blood or target tissues. nih.gov

Contemporary Methodological Approaches in Methyldopa-Related Studies

Modern research on methyldopa and its ester, methyldopate, employs a sophisticated array of analytical, computational, and synthetic techniques to elucidate their properties, behavior, and interactions.

Analytical Techniques

A wide range of analytical methods has been developed for the quantification and study of methyldopa in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids. These methods are crucial for quality control, pharmacokinetic studies, and understanding its metabolic fate. High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique, often coupled with UV or electrochemical detection. uobaghdad.edu.iqrdd.edu.iqchemmethod.comoup.com Spectrophotometry, valued for its simplicity and cost-effectiveness, is also widely applied, often based on derivatization or complexation reactions to produce a colored product that can be measured at a specific wavelength. uobaghdad.edu.iqchemmethod.commoca.net.uadergipark.org.tr

Interactive Table: Analytical Methods for Methyldopa Determination

| Methodology | Detection Principle | Application | Reference(s) |

|---|---|---|---|

| Spectrophotometry | Formation of a colored product with anisidine, measured at 597 nm. | Pure and pharmaceutical forms | uobaghdad.edu.iq |

| Oxidation with N-bromosuccinimide (NBS) and reduction with 3,3-diaminobenzidine (DAB), measured at 513 nm. | Pharmaceutical and pure forms | rdd.edu.iqmoca.net.ua | |

| Oxidative coupling with a Schiff's base reagent in the presence of potassium periodate (B1199274), measured at 481 nm. | Pure form and tablets | chemmethod.com | |

| HPLC | High-performance liquid chromatography with UV detection. | Pharmaceutical formulations | rdd.edu.iqresearchgate.net |

| Direct injection HPLC with a mixed-mode protein-coated column. | Serum samples | oup.comoup.com | |

| Electrochemical Methods | Anodic voltammetry and differential pulse polarography. | Pharmaceutical formulations | rdd.edu.iqresearchgate.net |

| Mass Spectrometry | HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry). | Biological fluids | uobaghdad.edu.iq |

| LC-MS/MS for bioequivalence studies. | Plasma | walshmedicalmedia.com | |

| Computational Modeling |

In recent years, computational chemistry has become an invaluable tool in methyldopa-related research. Techniques such as Density Functional Theory (DFT) have been used to screen the binding affinity between methyldopa and other molecules. researchgate.net For instance, one study used DFT and Mulliken charge analysis to predict that methyldopa would form a highly stable complex with the drug Darifenacin, a finding that was later experimentally verified. researchgate.net Molecular docking and modeling studies have also been employed to investigate the interaction of methyldopa with biological targets like calf thymus DNA, helping to elucidate binding mechanisms by suggesting it acts as a minor groove binder. researchgate.net

Synthetic Approaches

The synthesis of methyldopa and its derivatives like methyldopate has evolved over time. Early industrial syntheses often started from veratrone (3,4-dimethoxy propiophenone) and proceeded through a hydantoin (B18101) intermediate. google.com Another classical route begins with 4-hydroxy-3-methoxy phenylacetone, which reacts with ammonium (B1175870) chloride and potassium cyanide to form an α-amino nitrile compound that is subsequently hydrolyzed. gpatindia.com

More recent synthetic strategies aim for greater efficiency and sustainability. One modern approach involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with 2-acetyl amino propionic acid methyl ester, followed by reduction and deprotection steps. google.com Furthermore, biotechnological routes are being explored, utilizing enzymes to perform key stereoselective transformations. For example, the bacterium Rhodococcus rhodochrous has been used to catalyze specific steps in the synthesis of (S)-α-methyldopa. scielo.brresearchgate.net The synthesis of methyldopate hydrochloride is typically achieved via the esterification of methyldopa in an anhydrous ethanol (B145695) solution containing hydrogen chloride. google.com

Interdisciplinary Research Confluences in Methyldopa Chemistry and Biology

The study of methyldopate and its parent compound is a prime example of the convergence of multiple scientific disciplines, including medicinal chemistry, pharmacology, biochemistry, and clinical science.

The very existence of methyldopate is a product of medicinal chemistry, where the chemical structure of methyldopa was intentionally modified to improve its pharmacokinetic properties. nih.govalazharpharmacy.com The synthesis of an ester prodrug is a classic strategy to enhance the lipophilicity of a drug, aiming for better absorption. nih.gov This chemical modification is designed to be reversed in vivo by ubiquitous esterase enzymes, releasing the pharmacologically active parent drug, methyldopa.

Pharmacology and biochemistry are central to understanding the mechanism of action. Methyldopa is a prodrug that requires metabolic conversion to its active form, (S)-alpha-methylnorepinephrine. nih.govnih.govdrugbank.com This metabolite then acts as a potent agonist for α2-adrenergic receptors in the central nervous system. nih.govwikipedia.org The study of its metabolism, which also includes the formation of other compounds like alpha (α)-methyldopa mono-O-sulfate, involves detailed biochemical analysis to trace the drug's path and transformation within the body. drugbank.comahajournals.org

The intersection of chemistry and biology is further highlighted in studies investigating the interaction of methyldopa with various biological molecules and systems. Research has explored how methyldopa interacts with essential metals like iron, copper, and zinc, forming complexes with varying stability constants, which can be studied using techniques like potentiometry. isarpublisher.com In vitro studies have examined the effects of methyldopa on the levels of various serum biochemical markers, such as glucose, proteins, and enzymes, revealing how the chemical can induce significant alterations in biological systems. walshmedicalmedia.com Other research has explored the combined effects of methyldopa and flavonoids on the expression of factors related to inflammatory and vascular processes in cell line models. mdpi.com These fundamental studies, which bridge the gap from simple chemical properties to complex biological responses, are essential for building a comprehensive understanding of methyldopate and its analogues from a molecular to a systems level.

Advanced Synthetic Strategies and Chemical Derivatization of Methyldopa

Chemoenzymatic Synthesis of Methyldopa (B1676449) Stereoisomers

The therapeutic efficacy of methyldopa is attributed to its (S)-enantiomer. wikipedia.org Consequently, developing synthetic methods that selectively produce this stereoisomer is of paramount importance. Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, offer highly selective and sustainable routes to (S)-α-methyldopa. scielo.brscielo.br

Enantioselective Methodologies for (S)-α-Methyldopa Production

A key challenge in methyldopa synthesis is controlling the stereochemistry at the α-carbon. Several enantioselective methods have been developed to address this. One notable approach utilizes the principle of "memory of chirality." acs.org In this strategy, the chirality of a starting material, such as D-alanine, is temporarily transferred to a dynamic axial chirality in a tertiary aromatic amide intermediate. acs.org This retained chirality directs the subsequent alkylation step to produce (S)-α-methyldopa with high enantiomeric excess (ee), reaching up to 98% after recrystallization. acs.orgresearchgate.net

Another strategy involves the use of chiral auxiliaries. For instance, a chiral hydantoin (B18101) derived from (S)-α-phenylethylamine can be used to direct the methylation of its enolate, leading to the diastereoselective formation of the precursor to (S)-α-methyldopa. researchgate.net While this method shows good diastereoselectivity in the initial methylation, subsequent alkylations may be less selective. researchgate.net

Enzyme-catalyzed reactions are also pivotal in achieving high enantioselectivity. Biocatalysis offers advantages over traditional chemical methods, including high enantio- and regioselectivity, and milder reaction conditions at ambient temperature and pressure, which minimizes issues like racemization and isomerization. pageplace.de

Biocatalytic Pathways for Methyldopa Synthesis

Biocatalytic pathways often employ whole-cell systems or isolated enzymes to perform key transformations. A significant example is the use of the bacterium Rhodococcus rhodochrous to catalyze the conversion of a substituted malononitrile (B47326) precursor. scielo.brpageplace.de This enzymatic process results in an (R)-amide/carboxylic acid intermediate with a high enantiomeric excess of 98.2% ee. scielo.brpageplace.de Subsequent chemical steps, including methylation and hydrolysis, yield the final (S)-α-methyldopa product. scielo.br This chemoenzymatic route is considered more cost-effective and higher-yielding than classical resolution methods. scielo.br

The use of immobilized enzymes or whole cells is a common strategy to improve the efficiency and reusability of the biocatalyst. pageplace.de For example, recombinant Escherichia coli cells expressing specific enzymes like nitrilase have been successfully used in the synthesis of other pharmaceuticals, highlighting a potential avenue for methyldopa production. scielo.br

| Biocatalytic Method | Enzyme/Organism | Key Transformation | Enantiomeric Excess (ee) |

| Desymmetrization | Rhodococcus rhodochrous | Conversion of substituted malononitrile to (R)-amide/carboxylic acid | 98.2% scielo.brpageplace.de |

| Memory of Chirality | N/A (Chiral starting material) | Asymmetric alkylation directed by transient axial chirality | 98% (after recrystallization) acs.orgresearchgate.net |

| Chiral Auxiliary | (S)-α-phenylethylamine derived hydantoin | Diastereoselective methylation | Good diastereoselectivity researchgate.net |

Rational Design and Synthesis of Methyldopa Prodrugs and Analogues

The rational design of prodrugs and analogues aims to improve the physicochemical and pharmacokinetic properties of methyldopa. Strategies such as esterification, amidation, and polymer conjugation are employed to create novel derivatives with enhanced characteristics. nih.govekb.eg

Esterification and Amidation Strategies for Novel Derivatives

Esterification is a common prodrug strategy to enhance the lipophilicity and, consequently, the absorption of a drug. ebrary.net A variety of methyldopa esters have been synthesized to improve its gastrointestinal absorption. nih.gov For instance, the pivaloyloxyethyl ester of methyldopa demonstrated a 2.3-fold higher systemic availability compared to the parent drug after oral administration, which is attributed to decreased first-pass metabolism. ebrary.net The synthesis of these amino esters can be achieved through several methods, including direct esterification without the need for protecting groups on the nitrogen or oxygen atoms. nih.gov

Amide-based prodrugs are another approach to modify the properties of methyldopa. researchgate.netwuxiapptec.com While amides are generally more stable to enzymatic hydrolysis than esters, they can be designed for targeted delivery and release. wuxiapptec.com The synthesis of amide derivatives can be achieved by reacting methyldopa with amino acid esters, for example. researchgate.net

| Prodrug Type | Example Derivative | Synthetic Strategy | Primary Goal |

| Ester | Pivaloyloxyethyl ester | Direct esterification | Improve oral bioavailability nih.govebrary.net |

| Ester | α-Succinimidoethyl ester | Direct esterification | Improve oral bioavailability nih.gov |

| Amide | Amino acid conjugates | Amidation with amino acid esters | Modify physicochemical properties researchgate.net |

Polymer-Conjugated Methyldopa Systems (e.g., Cellulose (B213188) Derivatives)

Conjugating methyldopa to polymers, particularly cellulose derivatives, represents an advanced strategy for developing controlled-release systems. ekb.eg Cellulose and its derivatives, such as methylcellulose (B11928114) (MC), carboxymethyl cellulose (CMC), hydroxypropyl cellulose (HPC), and hydroxypropyl methylcellulose (HPMC), are widely used in pharmaceutical formulations due to their biocompatibility and ability to modify drug release. nih.govmdpi.com

Theoretical studies using Density Functional Theory (DFT) have been conducted to evaluate the properties of methyldopa conjugated to various cellulose derivatives, including cellulose (Ce), carboxymethyl cellulose (CMC), maleic anhydride (B1165640) cellulose (MAC), and hydroxypropyl cellulose (HPC). ekb.eg These studies help in predicting the stability and release characteristics of the drug from the polymer matrix. The results from these computational models suggest that methyldopa-Ce and methyldopa-MAC are promising candidates for drug delivery systems, as they are predicted to release the parent drug through the breaking of the O-R bond in an irreversible reaction. ekb.eg

Process Chemistry Innovations for Methyldopa Manufacturing

Innovations in process chemistry are crucial for making the large-scale manufacturing of methyldopa more efficient, cost-effective, and environmentally sustainable. Traditional synthetic routes often involve multiple steps and the use of harsh reagents. chemicalbook.com

One of the classical synthetic methods starts from 3,4-dimethoxyphenylacetone, which undergoes a Strecker reaction to form a hydantoin intermediate. chemicalbook.com This is followed by hydrolysis, acetylation, resolution of the racemic mixture, and final deprotection with hydrobromic acid. chemicalbook.com Another route begins with 4-hydroxy-3-methoxy phenylacetone, which is reacted with ammonium (B1175870) chloride and potassium cyanide to form an α-amino nitrile. The desired L-isomer is then separated using camphosulfonic acid before final hydrolysis. gpatindia.com

More recent innovations focus on simplifying these processes. For example, a "two-step hydrolysis method" has been developed for the conversion of α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile to methyldopa. google.com This method uses different temperature gradients to perform the nitrile hydrolysis and demethylation in separate stages, which can lead to higher purity and yield by reducing by-product formation. google.com

Another disclosed synthetic method utilizes 3,4-dimethoxybenzaldehyde (B141060) and 2-acetylamino propionic acid methyl ester as starting materials. google.com The synthesis proceeds through condensation, reduction, and deprotection steps. This pathway is described as having a high yield and good product purity. google.com

The principles of green chemistry are also influencing process innovations, with a focus on using more sustainable and selective biocatalytic steps to reduce waste and energy consumption compared to conventional synthetic routes. scielo.brresearchgate.net

Elucidation of Methyldopa S Molecular and Cellular Interaction Mechanisms

Ligand-Receptor Dynamics at Central Alpha-2 Adrenergic Receptors

The principal mechanism of methyldopa's action is mediated by its metabolites, which function as agonists at central α2-adrenergic receptors. drugbank.comwikipedia.org These presynaptic autoreceptors are integral to the negative feedback loop that regulates the release of norepinephrine (B1679862). wikipedia.org By stimulating these receptors in the brainstem, particularly within the nucleus tractus solitarius, the active metabolites of methyldopa (B1676449) effectively decrease the sympathetic tone from the central nervous system to the periphery. plos.orgdrugbank.com

Agonistic Activities and Conformational Changes Induced by Methyldopa Metabolites

Methyldopa itself is a prodrug and must first be metabolized to its active forms to exert its effects. plos.orguef.fi The key active metabolites are α-methylnorepinephrine and, subsequently, α-methylepinephrine. plos.orguef.fi These compounds, often termed "false neurotransmitters," act as potent agonists at presynaptic α2-adrenergic receptors. wikipedia.orggoogle.com

The binding of α-methylnorepinephrine and α-methylepinephrine to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), induces a specific conformational change in the receptor protein. nih.gov This alteration is the critical step that initiates the intracellular signaling cascade. Research has shown that α-methylnorepinephrine is highly selective and potent at α2-adrenergic receptors. drugbank.com In radioligand binding studies, α-methylepinephrine demonstrated potency comparable to norepinephrine in competing for α2-receptors. researchgate.net This agonistic binding at the presynaptic terminal mimics the effect of endogenous norepinephrine, effectively tricking the neuron into reducing its own neurotransmitter release. wikipedia.org

| Metabolite | Receptor Target | Primary Effect |

| α-methylnorepinephrine | Presynaptic α2-Adrenergic Receptor | Agonist; inhibits norepinephrine release |

| α-methylepinephrine | Presynaptic α2-Adrenergic Receptor | Agonist; inhibits norepinephrine release |

Post-Receptor Signaling Cascades in Neuronal Systems

The activation of α2-adrenergic receptors by methyldopa's metabolites triggers a well-defined post-receptor signaling cascade. These receptors are coupled to inhibitory G-proteins (G_i). cvpharmacology.comlitfl.com Upon agonist binding, the G_i protein is activated, which leads to the dissociation of its α-subunit. nih.govwikipedia.org

This activated G_iα subunit proceeds to inhibit the enzyme adenylyl cyclase. wikipedia.orgnih.gov The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). cvpharmacology.comwikipedia.org A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of target proteins involved in neurotransmitter release. wikipedia.org This cascade ultimately culminates in the inhibition of adrenergic neuronal outflow from the brainstem, reducing the output of vasoconstrictor signals to the peripheral sympathetic nervous system and lowering blood pressure. plos.orgcvpharmacology.com

Enzymatic Inhibition and Substrate Mimicry by Methyldopa

Beyond its receptor-mediated effects, methyldopa and its derivatives also interact with the enzymatic machinery responsible for catecholamine biosynthesis, acting as both an inhibitor and a substrate.

Substrate Properties for Dopamine (B1211576) Beta-Hydroxylase and Phenylethanolamine-N-Methyltransferase

Crucially, methyldopa acts as a "false substrate" within the catecholamine synthesis pathway. wikipedia.orggoogle.com After being transported into adrenergic neurons, methyldopa is first converted by LAAD into α-methyldopamine. plos.orgwikipedia.org

This metabolite, α-methyldopamine, then serves as a substrate for the enzyme dopamine beta-hydroxylase (DBH). plos.orgresearchgate.net DBH hydroxylates α-methyldopamine to form α-methylnorepinephrine, the primary active metabolite. plos.orguef.fi

Furthermore, α-methylnorepinephrine can be a substrate for phenylethanolamine-N-methyltransferase (PNMT), the enzyme that normally converts norepinephrine to epinephrine. uef.firesearchgate.netnih.gov This reaction yields α-methylepinephrine, another active metabolite that contributes to the central α2-adrenergic agonism. uef.firesearchgate.netbiolife-publisher.it These "false neurotransmitters" are then stored in synaptic vesicles and released upon nerve stimulation, displacing the true neurotransmitter, norepinephrine. wikipedia.orggoogle.com

Metabolic Pathway of Methyldopa to False Neurotransmitters

| Precursor | Enzyme | Product |

|---|---|---|

| Methyldopa | Aromatic L-Amino Acid Decarboxylase (LAAD) | α-methyldopamine |

| α-methyldopamine | Dopamine Beta-Hydroxylase (DBH) | α-methylnorepinephrine |

Cellular Transport Mechanisms and Transmembrane Permeation Studies

The ability of methyldopa to reach its site of action in the central nervous system is dependent on specific cellular transport mechanisms. Being an amino acid analogue, methyldopa utilizes carriers responsible for amino acid transport. wikipedia.orggoogle.com

Studies have demonstrated that methyldopa crosses biological membranes, including the intestinal mucosa and the blood-brain barrier, via an active transport process. wikipedia.orggoogle.comresearchgate.net It is specifically transported by the large neutral amino acid (LNAA) transporter system. google.commdpi.com This is the same system responsible for the transport of amino acids like L-DOPA and L-phenylalanine. wikipedia.orgnih.gov

Research using Caco-2 cell monolayers, a model for the human intestinal mucosa, has shown that methyldopa is rapidly transported across these cells. nih.gov During this transepithelial transport, it undergoes significant first-pass metabolism to form sulfates and glucuronides. nih.gov Similarly, studies with isolated rat small intestinal segments confirmed that methyldopa uptake is a carrier-mediated process, inhibited by other neutral amino acids and dependent on factors like temperature and sodium concentration. nih.gov Its structural similarity to endogenous amino acids allows it to be effectively transported into the brain, where it can be metabolized to its active forms. wikipedia.orgresearchgate.net

Carrier-Mediated Uptake Systems (e.g., L-Neutral Amino Acid Carrier) in Epithelial Cell Models

The transcellular movement of L-alpha-methyldopa (L-α-MD) is not a simple passive diffusion process but rather a sophisticated, carrier-mediated event. nih.gov Research utilizing polarized human intestinal epithelial cells (Caco-2) as a model has been instrumental in elucidating these transport mechanisms. nih.gov The Caco-2 cell line is a well-established in vitro model that mimics the intestinal barrier, allowing for detailed investigation of drug absorption processes. nih.govcore.ac.uk

Studies have demonstrated that L-α-MD is a substrate for the large neutral amino acid (LNAA) transporter, also known as the L-type amino acid transporter 1 (LAT1). nih.govresearchgate.net This transporter is responsible for the Na+-independent transport of large neutral amino acids, such as leucine (B10760876) and phenylalanine, across cell membranes. arvojournals.orgresearchgate.net The interaction is competitive, meaning that other amino acids with an affinity for the LNAA carrier can inhibit the transport of L-α-MD. nih.gov For instance, L-phenylalanine has been shown to inhibit the uptake of L-α-MD in Caco-2 cells. nih.gov

Further evidence for the involvement of LAT1 comes from studies using Xenopus laevis oocytes expressing this transporter. These studies confirmed that alpha-methyldopa competitively inhibits the uptake of other LAT1 substrates like L-phenylalanine. researchgate.net The affinity of methyldopa for this carrier, while significant, is considered relatively low, which can limit its delivery efficiency across biological barriers like the blood-brain barrier. researchgate.net

The LNAA transporter, LAT1, requires association with another protein, the heavy chain 4F2 cell surface antigen (4F2hc/CD98), for its functional expression in the plasma membrane. arvojournals.org This complex is expressed in various tissues, including the intestinal epithelium and the endothelial cells of the blood-brain barrier. researchgate.netarvojournals.org The stereospecificity of this transporter favors the L-isomer of methyldopa, which is the pharmacologically active form. rxlist.comwikipedia.org

The transport process is an obligatory exchange mechanism, where the influx of one substrate is coupled with the efflux of another. researchgate.net While methyldopa is transported into the cell, it can also induce the efflux of other preloaded substrates, demonstrating its role as a transportable substrate rather than just a blocker of the transporter. researchgate.net

Table 1: Inhibition of L-Leucine Uptake by Methyldopa and Other Compounds in TR-iBRB2 Cells

| Inhibitor (Concentration) | Inhibition of [3H]L-leucine uptake (%) |

|---|---|

| L-dopa (2 mM) | 58% |

| Methyldopa (2 mM) | 35% |

| Gabapentin (2 mM) | 20% |

| Melphalan (100 µM) | 42% |

Data sourced from a study on L-type amino acid transport at the inner blood-retinal barrier, demonstrating that methyldopa inhibits the uptake of L-leucine, a known LAT1 substrate. arvojournals.org

Physicochemical Modulators of Cellular Influx and Efflux (e.g., pH, Concentration, Temperature)

The carrier-mediated transport of L-alpha-methyldopa (L-α-MD) is sensitive to a range of physicochemical conditions, which can modulate the efficiency of its influx and efflux across epithelial cell monolayers. nih.gov Experimental conditions can be readily controlled in cell culture models like Caco-2, making them ideal for studying these influences. core.ac.uk

pH: The transport of L-α-MD is pH-dependent. nih.gov Changes in the pH of the surrounding medium can alter the ionization state of the amino acid and carboxyl groups of the methyldopa molecule, as well as the surface charge of the transporter proteins. These alterations can affect the binding affinity of methyldopa to the LNAA transporter and, consequently, its transport rate. nih.govnih.gov

Concentration: The uptake of L-α-MD is a saturable process, which is a hallmark of carrier-mediated transport. nih.gov This means that as the concentration of methyldopa increases, the rate of transport also increases until the transporter becomes saturated. At this point, the transport rate reaches a maximum (Jmax). This concentration-dependent kinetic profile can be described by Michaelis-Menten kinetics. nih.govnih.gov

Temperature: Cellular transport processes, particularly active and carrier-mediated transport, are temperature-dependent. nih.govnih.gov The transport of L-α-MD is reduced at lower temperatures, which is consistent with an enzyme-like carrier process that requires metabolic energy. nih.gov Lowering the temperature slows down the conformational changes in the transporter protein that are necessary for translocating the substrate across the cell membrane.

Metabolic Inhibitors: The transport of L-α-MD is also dependent on cellular energy. The process can be inhibited by metabolic inhibitors such as 2,4-dinitrophenol. nih.gov This compound disrupts the production of ATP, the cell's primary energy currency, thereby inhibiting the energy-dependent processes that support active transport.

A study on Caco-2 cells demonstrated that the apparent maximum carrier flux (Jmax) for L-α-MD transport could be significantly influenced by the cells' metabolic state, which was manipulated by altering the post-feeding time. Prolonging the time after feeding the cells from 8.5 to 56 hours led to a substantial increase in the Jmax value, indicating an upregulation of the transport capacity. nih.gov

Table 2: Effect of Post-feeding Time on the Apparent Kinetic Constants of L-alpha-methyldopa Transport in Caco-2 Cells

| Post-feeding Time (hr) | Apparent Jmax (pmol/mg protein/min) |

|---|---|

| 8.5 | 155 |

| 56 | 547 |

This table illustrates the significant increase in the maximum transport flux (Jmax) of L-alpha-methyldopa when the post-feeding time for the Caco-2 cells was extended, suggesting a dynamic regulation of the transport system. nih.gov

Detailed Analysis of Methyldopa Biotransformation Pathways

Characterization of Hepatic Metabolic Fate of Methyldopa (B1676449)

The liver is the principal site for the metabolism of methyldopa. drugbank.comnih.govpatsnap.com Following absorption, the compound undergoes significant first-pass metabolism. patsnap.com The primary metabolic reactions are conjugation and methylation, with decarboxylation also playing a crucial role in the formation of active metabolites. medicaldialogues.innih.gov

Sulfate (B86663) conjugation represents the major metabolic pathway for methyldopa. nih.govnih.govresearchgate.net This reaction is catalyzed by the enzyme phenol (B47542) sulfotransferase (PST), which facilitates the transfer of a sulfonate group to the catechol structure of methyldopa. nih.govnih.gov This results in the formation of alpha-methyldopa mono-O-sulfate. drugbank.commedicaldialogues.in Human platelets contain at least two forms of PST, a thermolabile (TL) form and a thermostable (TS) form; methyldopa and its amine metabolites are substrates specifically for the TL form of the enzyme. nih.govtalkingaboutthescience.com The resulting sulfate conjugate is the main circulating metabolite of methyldopa found in plasma. drugbank.commedicaldialogues.innih.gov Approximately 70% of the absorbed drug is excreted in the urine as either unchanged methyldopa or its mono-O-sulfate conjugate. medicaldialogues.innih.gov

Methyldopa can be decarboxylated by the enzyme aromatic L-amino acid decarboxylase (LAAD), also known as DOPA decarboxylase. nih.govnih.govwikipedia.org This reaction removes the carboxyl group from the molecule, converting it to alpha-methyldopamine (B1210744). biolife-publisher.itahajournals.orgahajournals.org This step is critical, as alpha-methyldopamine is an intermediate in the pathway that forms the pharmacologically active metabolites responsible for methyldopa's therapeutic effects. biolife-publisher.itahajournals.org Following its formation, alpha-methyldopamine can undergo further transformations. One such transformation is enzymatic hydroxylation by dopamine (B1211576) beta-hydroxylase, which converts it into alpha-methylnorepinephrine, a key active metabolite. wikipedia.orgbiolife-publisher.itjcgo.org Additionally, alpha-methyldopamine can itself be a substrate for COMT, leading to the formation of 3-O-methyl-α-methyldopamine, or for PST, forming a sulfate conjugate. drugbank.comnih.govtalkingaboutthescience.com

Sulfate Conjugation via Phenol Sulfotransferase (PST) Activity

Identification and Structural Elucidation of Methyldopa Metabolites

The extensive metabolism of methyldopa results in a variety of chemical derivatives that are found in plasma and excreted in urine. The identification and structural analysis of these compounds have been crucial for understanding the drug's pharmacokinetics.

Primary Circulating Metabolites (e.g., Alpha-Methyldopa Mono-O-Sulfate)

The most prominent metabolite of methyldopa in the circulation is alpha-methyldopa mono-O-sulfate. drugbank.commedicaldialogues.innih.gov This conjugate is formed through the action of phenol sulfotransferase (PST) primarily during the drug's first pass through the gut wall and liver. nih.govresearchgate.net After oral administration, this sulfated form accounts for the majority of the drug-related material found in plasma. drugbank.com Studies indicate that while methyldopa itself has low protein binding (less than 15%), its O-sulfate metabolite is approximately 50% bound to plasma proteins. drugbank.commedicaldialogues.in Urinary excretion data shows that this mono-O-sulfate conjugate can account for as much as 64% of the absorbed dose excreted in urine. medicaldialogues.inpharmacompass.com

Secondary and Conjugated Metabolic Products (e.g., 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone)

Beyond the primary sulfate conjugate, several other secondary and conjugated metabolites of methyldopa have been identified.

3-O-methyl-α-methyldopa: This metabolite is the product of the O-methylation of methyldopa by COMT. drugbank.comwikipedia.org It is considered a secondary metabolite and accounts for a smaller fraction of the drug's elimination, with urinary excretion of this compound representing about 4% of an administered dose. drugbank.commedicaldialogues.inpharmacompass.com Research in animal models suggests that this 3-O-methylated metabolite may also possess antihypertensive activity itself. nih.gov

3,4-dihydroxyphenylacetone (B24149): This ketone metabolite is formed from methyldopa through a process of oxidative deamination. nih.govcaymanchem.comacs.org The reaction can be catalyzed by dopa decarboxylase, which, after initial decarboxylation to alpha-methyldopamine, facilitates an oxidative cleavage that produces 3,4-dihydroxyphenylacetone and ammonia. nih.govacs.org It is considered a minor urinary metabolite. acs.org

Interactive Data Tables

Table 1: Key Enzymes in Methyldopa Metabolism

| Enzyme | Metabolic Pathway | Resulting Metabolite(s) |

|---|---|---|

| Phenol Sulfotransferase (PST) | Sulfate Conjugation | Alpha-Methyldopa Mono-O-Sulfate |

| Catechol-O-Methyltransferase (COMT) | O-Methylation | 3-O-methyl-α-methyldopa |

| Aromatic L-amino acid decarboxylase (LAAD) | Decarboxylation | Alpha-Methyldopamine |

| Dopamine beta-hydroxylase | Hydroxylation | Alpha-methylnorepinephrine |

Table 2: Major Identified Metabolites of Methyldopa

| Metabolite | Formation Pathway | Significance |

|---|---|---|

| Alpha-Methyldopa Mono-O-Sulfate | Sulfate conjugation by PST | Primary circulating metabolite; major urinary excretion product. drugbank.commedicaldialogues.in |

| 3-O-methyl-α-methyldopa | O-methylation by COMT | Secondary metabolite found in urine. drugbank.compharmacompass.com |

| Alpha-Methyldopamine | Decarboxylation by LAAD | Key intermediate to pharmacologically active metabolites. biolife-publisher.itahajournals.org |

| 3,4-dihydroxyphenylacetone | Oxidative deamination | Minor urinary metabolite. acs.org |

| Alpha-methylnorepinephrine | Hydroxylation of alpha-methyldopamine | A principal active metabolite. wikipedia.orgjcgo.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,4-dihydroxyphenylacetone |

| 3-O-methyl-α-methyldopa |

| 3-O-methyl-α-methyldopamine |

| Alpha-methyldopamine |

| Alpha-Methyldopa mono-O-sulfate |

| Alpha-methylnorepinephrine |

| Ammonia |

| Methyldopa |

| Methyldopate |

Enzyme Kinetics and Metabolic Flux Analysis of Methyldopa Biotransformation

The biotransformation of methyldopa is a complex process involving several enzymatic pathways that determine its metabolic fate and the formation of its pharmacologically active metabolites. The study of enzyme kinetics provides insight into the efficiency and capacity of these pathways, while metabolic flux analysis helps to quantify the flow of methyldopa through these competing routes.

Enzyme Kinetics

The metabolism of methyldopa is primarily catalyzed by a group of key enzymes, each with distinct kinetic properties. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal reaction velocity (Vₘₐₓ), and the catalytic rate constant (k꜀ₐₜ) are fundamental parameters for understanding these processes.

Aromatic L-amino acid decarboxylase (DDC): This enzyme, also known as DOPA decarboxylase, is involved in a crucial step of methyldopa metabolism. Rather than simple decarboxylation, DDC catalyzes an oxidative deamination of methyldopa, yielding 3,4-dihydroxyphenylacetone and ammonia. nih.gov This reaction proceeds via an α-methyldopamine intermediate, which does not accumulate. acs.org The process is characterized by substrate inhibition, where the enzyme is inactivated during the reaction. nih.gov Kinetic studies have determined specific parameters for this reaction. nih.govacs.org

Phenol Sulfotransferase (PST): Sulfate conjugation is a major pathway in methyldopa metabolism. researchgate.net The thermolabile form of human platelet PST has been shown to catalyze the sulfation of methyldopa and its amine metabolites. nih.gov Kinetic analyses have revealed distinct affinities (Kₘ values) for these substrates, indicating that the enzyme processes the metabolite α-methyldopamine much more readily than the parent compound. nih.gov

Catechol-O-methyltransferase (COMT): O-methylation represents another significant metabolic route for methyldopa. researchgate.net While specific kinetic constants for methyldopa are not extensively documented in all literature, the importance of this enzyme is demonstrated by strong correlations between its activity and metabolite formation. Studies have found a significant positive correlation between red blood cell COMT activity and the urinary excretion of the O-methylated metabolite, 3-O-methyl-α-methyldopa. researchgate.netwikigenes.org This suggests that individual variations in COMT enzyme levels directly influence the metabolic flux through this pathway.

Renalase: A more recently identified FAD- and NADH-dependent amine oxidase, renalase, has been found to metabolize methyldopa. ahajournals.orgnih.gov This discovery points to a previously unrecognized mechanism for catecholamine and related compound metabolism. nih.govresearchgate.net A screening of over 17,000 small molecules identified α-methyldopa as a substrate for renalase, expanding the known enzymatic pathways for its biotransformation. ahajournals.orgnih.gov

Dopamine β-hydroxylase (DBH) and Phenylethanolamine-N-methyltransferase (PNMT): These enzymes are critical for the formation of methyldopa's active metabolites. Following the initial conversion of methyldopa, DBH metabolizes α-methyldopamine to α-methylnorepinephrine. drugbank.comwikipedia.org Subsequently, PNMT can further metabolize α-methylnorepinephrine to α-methylepinephrine. drugbank.com These sequential reactions produce the "false neurotransmitters" central to methyldopa's mechanism of action.

The following table summarizes the available kinetic parameters for the key enzymes involved in methyldopa biotransformation.

| Enzyme | Substrate | Kₘ (Apparent) | k꜀ₐₜ | Research Finding |

| Aromatic L-amino acid decarboxylase (DDC) | α-Methyldopa | 45 µM nih.govacs.org | 5.68 min⁻¹ nih.govacs.org | Catalyzes oxidative deamination, leading to enzyme inactivation with a Kᵢ of 39.3 µM. nih.govacs.org |

| Phenol Sulfotransferase (PST) (Thermolabile form) | α-Methyldopa | 5.5 mM nih.gov | - | Substrate for the thermolabile form of PST. nih.gov |

| α-Methyldopamine | 0.014 mM nih.gov | - | Exhibits a much higher affinity (lower Kₘ) compared to the parent compound. nih.gov | |

| α-Methylnoradrenaline | 0.28 mM nih.gov | - | Also a substrate with intermediate affinity. nih.gov | |

| Catechol-O-methyltransferase (COMT) | α-Methyldopa | - | - | Red blood cell COMT activity correlates significantly with the formation of 3-O-methyl-α-methyldopa (r = 0.532). researchgate.netwikigenes.org |

| Renalase | α-Methyldopa | - | - | Identified as a substrate for this FAD/NADH-dependent amine oxidase. ahajournals.orgnih.gov |

Metabolic Flux Analysis

Metabolic flux analysis quantifies the rate of turnover through metabolic pathways. For methyldopa, this involves assessing the distribution of the parent drug and its metabolites upon excretion. The data indicate that after absorption, a significant portion of methyldopa is metabolized, with sulfation being the predominant pathway.

Following administration, methyldopa is extensively metabolized in the liver and intestines. drugbank.comwikipedia.org The primary circulating metabolite in plasma is α-methyldopa mono-O-sulfate. drugbank.com Analysis of urinary excretion provides a quantitative picture of the metabolic flux. On average, about half of an orally administered dose is recovered in the urine as either the unchanged drug or its metabolites. ahajournals.org The remainder is typically found unchanged in the feces. ahajournals.org

The major metabolic pathways include:

Sulfate Conjugation: This is the most significant metabolic pathway. researchgate.net

O-methylation: Catalyzed by COMT, this is another primary route of biotransformation. researchgate.net

Decarboxylation/Deamination: The pathway initiated by DDC leads to amine metabolites and downstream products. researchgate.net

The table below presents findings on the relative abundance of methyldopa and its metabolites, reflecting the flux through its primary biotransformation pathways.

| Compound | Percentage of Total Urinary Metabolites | Key Finding |

| α-Methyldopa mono-O-sulfate | 50.1% - 66.0% researchgate.net | The major metabolite, its proportion can be influenced by sulfate availability. researchgate.net It is the main circulating metabolite in plasma. drugbank.com |

| Free Methyldopa | 17.1% - 27.3% researchgate.net | A significant portion of the absorbed drug is excreted without being metabolized. |

| 3-O-methyl-α-methyldopa | - | Formation is directly correlated with COMT enzyme activity. researchgate.netwikigenes.org |

| α-Methyldopamine | - | A key intermediate metabolite formed by DDC. ahajournals.org |

| 3,4-dihydroxyphenylacetone | - | A product of the oxidative deamination of methyldopa by DDC. nih.govacs.org |

These quantitative findings illustrate that sulfation is the dominant metabolic fate for methyldopa, followed by direct excretion of the unchanged drug and O-methylation. The interplay between the kinetics of DDC, PST, and COMT ultimately determines the balance between these pathways and the production of various metabolites.

Computational and Theoretical Chemistry Investigations of Methyldopa

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are pivotal in understanding the fundamental electronic characteristics of methyldopa (B1676449). researchgate.net These computational techniques are used to predict molecular structure, vibrational frequencies, and electronic properties, which are crucial for interpreting the molecule's behavior. researchgate.net

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-electron systems. researchgate.net It has been widely applied to study methyldopa, often utilizing the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method combined with various basis sets, such as 6-31G++(d,p) and 6-311++G(d,p). researchgate.netnepjol.inforesearchgate.net These calculations are employed to determine the optimized molecular geometry, vibrational spectra, and electronic properties like total energy and dipole moment. researchgate.net

Ab initio calculations, which are based on first principles without experimental data, have also been used. For instance, the Hartree-Fock (HF) method has been applied to evaluate reaction pathways, such as the breaking of bonds in methyldopa derivatives. nepjol.info Studies have been conducted in different solvents to simulate physiological conditions, revealing the influence of the environment on the molecule's structure and stability. researchgate.netdrugbank.com The combination of DFT and ab initio methods provides a comprehensive understanding of methyldopa's intrinsic properties. nepjol.inforesearchgate.net For example, the microstructure of recognition sites for renin imprinted poly(methyldopa) was calculated and designed using DFT to enhance target-to-receptor binding. scispace.com

Table 1: Calculated Total Energy of Methyldopa using DFT

| Computational Method | Total Energy (a.u.) | Reference |

|---|---|---|

| DFT/B3LYP/6-31G++(d,p) | -744.6087 | nepjol.info |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gap Derivations

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and kinetic stability of molecules. dntb.gov.ua The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nepjol.info The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant descriptor of molecular reactivity. nepjol.info

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For methyldopa, the HOMO-LUMO energy gap has been calculated using DFT, and these studies indicate that the molecule has a significant potential for intramolecular charge transfer. nepjol.infoekb.eg This charge transfer is a key aspect of its electronic properties and potential biological activity. The energy gap for methyldopa has been found to be generally lower than that of some of its derivatives. ekb.eg

Table 2: Frontier Molecular Orbital Energies and Energy Gap of Methyldopa

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -5.619 | nepjol.info |

| ELUMO | -0.370 | nepjol.info |

| Energy Gap (ΔE) | 5.249 | nepjol.info |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. nepjol.info Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nepjol.info

For methyldopa, MEP analysis performed at the B3LYP/6-311++G(d,p) optimized geometry reveals that the negative potential is concentrated around the oxygen atoms, making them likely sites for electrophilic interaction. nepjol.infoekb.eg Conversely, positive potential is found around the hydrogen atoms of the hydroxyl groups. ekb.eg This information is critical for understanding how methyldopa interacts with biological receptors and other molecules. nepjol.info Charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative data on the partial atomic charges, further clarifying the molecule's reactivity.

Non-Linear Optical (NLO) Properties and Polarizability Studies

The investigation of non-linear optical (NLO) properties of molecules is a significant area of research due to their potential applications in optoelectronics. Organic molecules like methyldopa can exhibit NLO behavior due to intramolecular charge transfer. researchgate.netdrugbank.com

First and Second Hyperpolarizability Computations

The first (β) and second (γ) hyperpolarizabilities are key parameters that quantify the NLO response of a molecule. researchgate.net Large hyperpolarizability values indicate a strong NLO response. Theoretical computations of these properties for methyldopa have been performed. researchgate.net The results suggest that methyldopa possesses significant NLO properties, with a first hyperpolarizability value reported to be higher than that of urea, a standard reference material for NLO studies. researchgate.netekb.eg One study reported a negative value for the second hyperpolarizability, which is considered a favorable factor for the construction of NLO devices with controllable properties. researchgate.net The formulas used for these calculations are based on the output of the DFT computations.

Table 3: Calculated NLO Properties of Methyldopa

| Property | Value | Unit | Reference |

|---|---|---|---|

| Dipole Moment (μ) | 3.5250 | Debye | researchgate.netekb.eg |

| Mean Polarizability (⟨α⟩) | 12.6980 x 10-24 | esu | researchgate.netekb.eg |

| First Hyperpolarizability (β) | 0.9017 x 10-30 | esu | researchgate.netekb.eg |

| Second Hyperpolarizability (γ) | -0.0412 x 10-35 | esu | researchgate.netekb.eg |

Molecular Dynamics and Conformational Sampling Simulations

Computational studies utilizing molecular dynamics (MD) simulations have been employed to investigate the behavior and stability of methyldopa in various environments. MD simulations provide insights into the conformational landscape of the molecule over time, which is crucial for understanding its interactions and properties. For instance, short 15-nanosecond molecular dynamics simulations have been used to assess the stability of methyldopa's docked conformation within the intrinsic water pore of human aquaporin 1 (AQP1). nih.gov These studies indicated that the docked conformation of methyldopa was stable during the simulation period. nih.gov Other research has involved MD simulations to model the permeation of methyldopa through a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) phospholipid bilayer membrane, providing a molecular-level understanding of its transport across biological membranes. biorxiv.orgscilit.com Such simulations are valuable for predicting the permeability coefficient of solutes, a critical parameter in pharmaceutical chemistry. biorxiv.org The equilibration of the system is a key aspect of MD simulations, where the root mean square deviation (RMSD) is monitored to ensure the system has reached a stable state before analysis. nih.gov

Solvent Effects on Molecular Geometry and Stability (SCRF Calculations)

The influence of different solvent environments on the molecular structure and stability of methyldopa has been extensively investigated using Self-Consistent Reaction Field (SCRF) calculations. researchgate.netresearchgate.netcolab.wsresearchgate.net The SCRF method models the solvent as a continuous dielectric medium, and the solute is placed within a cavity in this medium. gaussian.comgac.edu This approach is widely used to account for solvent effects on the electronic properties and geometry of molecules. colab.wsnepjol.info

Density Functional Theory (DFT) calculations combined with SCRF have been used to optimize the structure of methyldopa in the gas phase and in various solvents such as water (H₂O), methanol (B129727), and ethanol (B145695). researchgate.netresearchgate.netcore.ac.uk These studies analyze the relative energy of the molecule in different phases to determine its stability. researchgate.netresearchgate.netcore.ac.uk For example, the relative energies of methyldopa structures have been calculated in the gas phase and in solvents like water, methanol, and ethanol, providing insights into how the solvent environment affects its thermodynamic stability. core.ac.uk The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a commonly used SCRF method for these types of investigations. gaussian.com

| Phase | Relative Energy (kcal/mol) | Calculation Level |

| Gas | 0.0000 | B3LYP/3-21G |

| Water | 0.0000 | B3LYP/3-21G |

| Methanol | 0.0000 | B3LYP/3-21G |

| Ethanol | 0.0000 | B3LYP/3-21G |

| This table presents the relative energy of the most stable conformer of methyldopa in different phases, as calculated by DFT methods. The zero value indicates the reference energy for the stable structure in that specific medium. Data sourced from core.ac.uk. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, intramolecular and intermolecular bonding, and conjugative interactions in molecular systems. researchgate.netmdpi.comuni-muenchen.de This analysis transforms the wavefunction into a localized form that corresponds to the Lewis structure picture of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de For methyldopa, NBO analysis has been performed to understand its stability, the delocalization of electron density, and charge transfer characteristics. researchgate.netmdpi.comresearchgate.net

The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory. mdpi.comuni-muenchen.de In methyldopa, studies have focused on the stability arising from charge delocalization in different solvents. researchgate.net The NBO analysis reveals detailed information about bonding characteristics and interactions across the molecular framework. mdpi.com For instance, investigations have reported on the second-order perturbation theory analysis of the Fock matrix in the NBO basis for methyldopa, providing quantitative data on donor-acceptor interactions. researchgate.netresearchgate.net These interactions, such as those involving πC–C to π*C–C transitions within the phenyl ring, are crucial for understanding the molecule's electronic structure. mdpi.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π (C1-C6) | π* (C2-C3) | 21.53 |

| π (C1-C6) | π* (C4-C5) | 1.83 |

| π (C2-C3) | π* (C1-C6) | 20.21 |

| π (C2-C3) | π* (C4-C5) | 22.11 |

| π (C4-C5) | π* (C1-C6) | 2.50 |

| π (C4-5) | π* (C2-C3) | 18.00 |

| This table shows selected second-order perturbation energies E(2) for the most significant donor-acceptor interactions in the phenyl ring of a related molecule, Levodopa (B1675098), calculated at the B3LYP/6-311+G* level. This illustrates the type of data obtained from NBO analysis. Data adapted from a study on Levodopa mdpi.com.* |

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic parameters of molecules like methyldopa. By simulating spectra, researchers can make detailed assignments of vibrational bands and chemical shifts, which can be challenging to determine solely from experimental data.

Vibrational Spectroscopy (FT-IR, FT-Raman) Frequency Assignments

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in simulating and analyzing the vibrational spectra (FT-IR and FT-Raman) of methyldopa. nepjol.infonepjol.inforesearchgate.net These studies often employ the B3LYP functional with basis sets such as 6-31G(d,p) to calculate harmonic vibrational frequencies. researchgate.netnepjol.info The simulated spectra for both the monomer and dimer forms of methyldopa allow for a comparative study to identify vibrational shifts, especially for functional groups involved in hydrogen bonding. nepjol.infonepjol.info

A detailed assignment of the observed vibrational bands is achieved through Potential Energy Distribution (PED) analysis. nepjol.infoprimescholars.com For methyldopa, which consists of 28 atoms, there are 78 normal vibrational modes. nepjol.inforesearchgate.net Computational studies have successfully assigned these modes. For example, in the dimer structure, the prominent stretching of the O-H group participating in intermolecular hydrogen bonding was calculated at 2814.64 cm⁻¹. nepjol.infonepjol.info The calculated stretching frequency for the carbonyl group (C=O) in the monomer was observed at 1782.40 cm⁻¹, while in the dimer, this frequency shifted to 1723.86 cm⁻¹, indicating the carbonyl group's involvement in hydrogen bonding. nepjol.info These theoretical assignments are then compared with experimental data for validation. ekb.eg

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Monomer | Calculated Frequency (cm⁻¹) - Dimer | Typical Range (cm⁻¹) |

| O-H Stretch (H-bonded) | - | 2814.64 | - |

| C=O Stretch | 1782.40 | 1723.86 | 1870-1550 |

| CH₃ Stretch (asymmetric) | - | - | 3000-2905 |

| CH₃ Bending | 1393.39 | - | - |

| This table presents a selection of calculated vibrational frequencies for the methyldopa monomer and dimer from DFT studies. The shift in the C=O stretching frequency is a key indicator of intermolecular hydrogen bonding in the dimer. Data sourced from nepjol.info. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Computational methods are also used to predict the Nuclear Magnetic Resonance (NMR) parameters of methyldopa. researchgate.netresearchgate.net DFT calculations at various levels of theory (e.g., B3LYP, BLYP, MP2) and with different basis sets (e.g., 3-21G, 6-31G, 6-31G) have been performed to compute the chemical shifts (δ, in ppm) for the carbon and proton atoms in the molecule. researchgate.netresearchgate.netcore.ac.uk These calculations are often performed in conjunction with SCRF methods to simulate the NMR spectrum in different solvent phases, such as water. researchgate.netresearchgate.net

The calculated isotropic (σiso) and anisotropic (σaniso) magnetic shielding tensors are used to determine the chemical shifts. These theoretical values can then be compared with experimental NMR data to aid in the structural elucidation of the molecule. For example, NMR parameters for the C9-O14 bond in methyldopa have been calculated in the H₂O phase using various DFT methods. core.ac.ukresearchgate.net The ability to predict chemical shifts is particularly useful for assigning signals in complex regions of the spectrum and for understanding how the electronic environment of a nucleus is affected by its molecular structure and surroundings. chemguide.co.uk

| Method | Basis Set | Isotropic (ppm) | Anisotropy (ppm) |

| B3LYP | 3-21G | 134.80 | 148.83 |

| B3LYP | 6-31G | 144.34 | 158.42 |

| B3LYP | 6-31G | 145.41 | 159.20 |

| BLYP | 3-21G | 134.12 | 145.74 |

| BLYP | 6-31G | 142.27 | 155.33 |

| BLYP | 6-31G | 143.43 | 156.09 |

| MP2 | 3-21G | 137.95 | 150.12 |

| MP2 | 6-31G | 147.23 | 161.46 |

| MP2 | 6-31G | 148.42 | 162.14 |

| This table displays the calculated NMR parameters (isotropic shielding and anisotropy) for the C9-O14 bond of methyldopa in the water phase at different levels of theory. Data sourced from researchgate.net and researchgate.net. |

Theoretical Mechanistic Studies of Chemical Reactions Involving Methyldopa (e.g., O-R bond rupture)

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving the degradation or metabolic transformation of drug molecules like methyldopa. One area of study has been the theoretical investigation of bond rupture reactions, such as the cleavage of an O-R bond. ekb.eg

Using the reaction coordinate method, researchers can quantify the enthalpy and activation energy for specific bond-breaking processes. ekb.eg For example, a computational study on ester prodrugs of methyldopa investigated the O-R bond rupture. The results indicated that for certain cellulose-based derivatives, the breaking of the O-R bond to release the active drug was an endothermic and irreversible reaction. ekb.eg The activation energies for these reactions were calculated using both semi-empirical (PM3) and ab initio (HF) methods. ekb.eg Such studies are crucial for designing prodrugs and understanding their stability and drug-release profiles. The molecular electrostatic potential (MEP) is another useful descriptor calculated to predict reactive sites for electrophilic and nucleophilic attacks, which is fundamental to understanding reaction mechanisms. researchgate.netekb.eg

Advanced Analytical Methodologies for Methyldopa Research and Characterization

Chromatographic Separation and Detection Techniques

Chromatographic methods are paramount for the separation and quantification of methyldopa (B1676449) from complex matrices such as pharmaceutical dosage forms and biological fluids. High-performance liquid chromatography (HPLC) stands out as the most widely used technique due to its high resolution, sensitivity, and versatility.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC methods for methyldopa utilize various stationary phases and mobile phase compositions to achieve optimal separation. The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity. Common detection modes include ultraviolet (UV), fluorescence, and electrochemical detection. oup.com

UV detection is frequently used for routine analysis in pharmaceutical formulations. oup.com Methyldopa exhibits a native UV absorbance maximum at approximately 280 nm, though this can be insufficient for detecting low concentrations in biological samples due to potential interferences. taylors.edu.my

Fluorescence detection offers significantly higher sensitivity and selectivity. Methyldopa possesses native fluorescence, which can be exploited for its determination. One method uses an excitation wavelength of 270 nm and an emission wavelength of 320 nm for the analysis of methyldopa in human serum. ijcrcps.comresearchgate.net This approach often involves a sample clean-up step, such as alumina (B75360) extraction, to remove interfering substances. researchgate.net

Electrochemical detection is another highly sensitive technique suitable for analyzing methyldopa in biological fluids. nih.gov This method capitalizes on the easily oxidizable catechol group within the methyldopa structure.

The versatility of HPLC is demonstrated by the development of methods for the simultaneous determination of methyldopa and other drugs, such as hydrochlorothiazide, in combined dosage forms. Furthermore, chiral HPLC methods have been established to assess the enantiomeric purity of methyldopa, which is critical as its pharmacological activity is attributed to the S-α-methyldopa enantiomer. researchgate.net A notable method uses a teicoplanin-based chiral stationary phase. nih.gov

Table 1: Selected HPLC Methods for Methyldopa Analysis

| Analytical Column | Mobile Phase | Detection Mode | Application | Reference |

|---|---|---|---|---|

| TSK gel ODS-80 TM (50 × 4.0 mm, 5 µm) | Acetate buffer (0.1 M, pH 2.4) | Fluorescence (Ex: 270 nm, Em: 320 nm) | Methyldopa in human serum | ijcrcps.com |

| ODS reverse phase | Phosphate buffer (0.05 M, pH 2.3) with triethylamine (B128534) and methanol (B129727) (92:8, v/v) | Fluorescence (Ex: 270 nm, Em: 320 nm) | Methyldopa in human serum | researchgate.net |

| Teicoplanin column | Methanol-acetic acid-triethylamine (1000:0.05:0.05, v/v/v) | Not specified (Chiral separation) | Enantiomeric purity of methyldopa | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the highly sensitive and specific quantification of methyldopa and its metabolites in biological fluids, such as human plasma. nih.govresearchgate.net This technique is particularly valuable for pharmacokinetic and bioequivalence studies. nih.govwalshmedicalmedia.com

LC-MS/MS methods typically involve a simple sample preparation step, like protein precipitation with acetonitrile (B52724) or methanol, followed by direct injection into the LC-MS/MS system. researchgate.netwalshmedicalmedia.comsemanticscholar.org The separation is often achieved on a C18 reversed-phase column. researchgate.net

Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. For methyldopa, a common transition monitored is m/z 212.1 → 166.2, corresponding to the fragmentation of the protonated molecule. researchgate.netresearchgate.net One validated method used an MRM transition of 211.95 → 138.90 m/z for methyldopa. walshmedicalmedia.com

This powerful technique is also essential for metabolite profiling. The major metabolite of methyldopa is 3-O-methyldopa (3-OMD). semanticscholar.org LC-MS/MS methods have been developed for the simultaneous quantification of methyldopa and 3-O-methyldopa. researcher.lifebvs-vet.org.br For 3-O-methyldopa, a frequently monitored fragmentation transition is m/z 212.0 → 166.0. semanticscholar.org The high sensitivity of these methods allows for the determination of metabolite concentrations over extended periods, which is crucial for understanding the complete pharmacokinetic profile. semanticscholar.org

Table 2: LC-MS/MS Parameters for Methyldopa and 3-O-Methyldopa Analysis

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application | Reference |

|---|---|---|---|---|

| Methyldopa | 212.1 | 139.2, 166.2, 195.2 | Therapeutic drug monitoring in plasma | researchgate.net |

| Methyldopa | 211.95 | 138.90 | Bioequivalence study in plasma | walshmedicalmedia.com |

| 3-O-Methyldopa | 212.0 | 166.0 | Bioequivalence study in plasma | semanticscholar.org |

Spectrophotometric and Spectroscopic Quantification Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of methyldopa, particularly in pharmaceutical formulations. These methods are typically based on the inherent UV absorbance of the drug or, more commonly, on color-forming derivatization reactions.

UV-Visible Spectrophotometry for Direct and Derivatized Methyldopa Analysis

Direct UV-Visible spectrophotometry can be used for the determination of methyldopa, which shows a native absorbance maximum around 280 nm in aqueous solutions. taylors.edu.my However, this method suffers from low sensitivity and is prone to interference from excipients in pharmaceutical preparations, which limits its application. taylors.edu.my

To overcome these limitations, derivatization techniques are employed to shift the absorbance to the visible region, thereby increasing both sensitivity and selectivity. researchgate.net These methods involve reacting methyldopa with a chromogenic agent to produce a colored product that can be measured at a specific wavelength, away from potential interferences.

Oxidative Coupling Reactions and Complexation Reactions for Chromogenic Assays

A prominent strategy for the spectrophotometric determination of methyldopa involves oxidative coupling reactions. In this approach, methyldopa is first oxidized, typically using an oxidizing agent like potassium periodate (B1199274) (KIO₄) or ceric (IV) ammonium (B1175870) nitrate (B79036), and then coupled with a chromogenic reagent to form a intensely colored, water-soluble product. taylors.edu.mychemmethod.comrdd.edu.iq A wide variety of coupling reagents have been investigated, each resulting in a chromogen with a unique maximum absorption wavelength (λmax). taylors.edu.myrdd.edu.iqchemmethod.comaip.org

Another common approach is the formation of colored complexes. Methyldopa, with its catechol structure, readily forms stable complexes with metal ions. A well-established method involves the reaction of methyldopa with molybdate (B1676688) ions to produce a yellow-colored complex with a λmax at 410 nm. redalyc.orgscielo.brscielo.br Ternary complexes, involving methyldopa, a metal cation [e.g., Fe(III), Mn(II)], and another ligand (e.g., 2-aminopyridine), have also been developed, offering different analytical characteristics. scispace.com Additionally, charge-transfer complexation with electron acceptors like p-chloranil and dichlorodicyanobenzoquinone (DDQ) has been utilized for methyldopa quantification. researchgate.netnih.gov

Table 3: Spectrophotometric Methods for Methyldopa Determination

| Reagent(s) | Oxidizing Agent / Principle | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Schiff's Base | Potassium Periodate (Oxidative Coupling) | 481 | 5.0 - 40.0 | chemmethod.com |

| 2,6-Diaminopyridine | Potassium Periodate (Oxidative Coupling) | 478 | 2.0 - 24.0 | taylors.edu.my |

| 1,5-Diaminonaphthalene | Ceric (IV) Ammonium Nitrate (Oxidative Coupling) | 730 | 5.4 - 39.6 | rdd.edu.iq |

| p-Aminophenol | Potassium Periodate (Oxidative Coupling) | 593 | 1.0 - 17.5 | aip.org |

| 2,4-Dinitrophenylhydrazine | Potassium Periodate (Oxidative Coupling) | 480 | 1 - 30 | researchgate.net |

| Anisidine | Potassium Nitroprusside (Oxidative Coupling) | 597 | 0.5 - 80.0 | uobaghdad.edu.iq |

| Ammonium Molybdate | Complexation | 410 | 50 - 200 | redalyc.org |

| Fe(III) + 2-Aminopyridine | Ternary Complexation | 572 | 4 - 40 | scispace.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Identification of Synthesized Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used for the structural identification and characterization of methyldopa and its synthesized derivatives. By analyzing the absorption of infrared radiation by molecular vibrations, FT-IR provides a unique "fingerprint" of a compound, allowing for the confirmation of its functional groups.

The FT-IR spectrum of pure methyldopa shows characteristic absorption peaks corresponding to its functional groups. These include peaks for the primary amine N-H bending (around 1530 cm⁻¹ and 1610 cm⁻¹), the carbonyl (C=O) stretch of the carboxylic acid (around 1640 cm⁻¹), aromatic C=C stretching (around 1489 cm⁻¹), and C-O stretching of the phenolic OH groups. nih.govresearchgate.net

FT-IR is particularly valuable for confirming the successful synthesis of derivatives, such as those formed during the chromogenic assays described previously. For instance, in an oxidative coupling reaction, the formation of a product can be confirmed by the appearance of new bands, such as a -C=N stretching vibration (e.g., at 1658 cm⁻¹), and the alteration or disappearance of bands from the parent methyldopa molecule. chemmethod.comchemmethod.com Similarly, when methyldopa is used to synthesize azo compounds, the FT-IR spectrum of the product will show a characteristic N=N stretching vibration (e.g., at 1476 cm⁻¹ or 1462 cm⁻¹), confirming the formation of the azo linkage. researchgate.net It has also been used to study charge-transfer complexes of methyldopa with acceptors like chloranilic acid and DDQ, and to identify products from incompatibility studies, such as N-formyl methyldopa. nih.govnih.gov

Table 4: Key FT-IR Absorption Bands for Methyldopa and Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| N-H Bending (Primary Amine) | 1610, 1530 | Pure Methyldopa | researchgate.net |

| C=O Stretch (Carboxylic Acid) | ~1640 | Pure Methyldopa | researchgate.net |

| -C=N Stretch (Azomethine) | 1658 | Oxidative Coupling Product | chemmethod.com |

| N=N Stretch (Azo) | 1462 - 1476 | Azo-Derivative | researchgate.net |

Electrochemical and Voltammetric Analytical Approaches

The electroactive nature of methyldopa, owing to its catechol structure, makes it an ideal candidate for analysis by electrochemical and voltammetric techniques. These methods are lauded for their high sensitivity, rapid response, and relatively low cost. Research in this area has largely focused on the development of modified electrodes to enhance sensitivity, selectivity, and to overcome the challenge of co-existing interfering substances, such as ascorbic acid, which has a similar oxidation potential.

Cyclic Voltammetry (CV) is frequently employed to study the electrochemical behavior of methyldopa. At a bare glassy carbon electrode (GCE), methyldopa typically exhibits quasi-reversible behavior with a distinct oxidation peak. impactfactor.org However, the performance of bare electrodes is often suboptimal. To improve the electrochemical response, various modifiers are applied to the electrode surface. These modifications can lead to a significant increase in peak currents and a decrease in the potential required for oxidation, indicating an electrocatalytic effect.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced techniques often used for quantitative analysis due to their enhanced sensitivity and better resolution compared to CV. These methods have been successfully applied to determine methyldopa concentrations in pharmaceutical samples.

A variety of materials have been investigated to modify electrodes for methyldopa analysis. These include:

Carbon-based Nanomaterials: Multi-walled carbon nanotubes (MWCNTs) have been shown to improve the reversibility of the methyldopa redox reaction and significantly enhance the peak current. impactfactor.org Graphene quantum dots have also been used, offering a wide linear range and a low detection limit. ijcrcps.com

Polymer Films: Electropolymerized films, such as poly(p-aminobenzene sulfonic acid), can be coated onto a GCE. These films can create a negatively charged surface that repels interfering anionic species like ascorbic acid, thereby increasing selectivity for the cationic methyldopa. medicopublication.com

Metal Oxides and Nanoparticles: Nanostructured titanium dioxide (TiO2) incorporated into a carbon paste electrode has demonstrated an electro-catalytic effect, increasing the sensitivity of the determination. researchgate.net Similarly, cerium-doped nickel oxide hexagonal nanoparticles have been used to modify a GCE, lowering the oxidation potential and enabling the simultaneous determination of methyldopa and hydrochlorothiazide. uobabylon.edu.iq

Biosensors: A biosensor utilizing polyphenol oxidase from Genipa americana L. has been developed for the determination of methyldopa. researchgate.net This approach leverages the high selectivity of enzymatic reactions.

The research findings highlight the versatility of electrochemical methods for methyldopa analysis. The choice of electrode modifier and voltammetric technique can be tailored to achieve the desired sensitivity and selectivity for specific applications.

Interactive Table: Performance of Various Modified Electrodes for Methyldopa Determination

| Electrode Modifier | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |